N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Overview
Description
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid typically involves the following steps:
Protection of the Amine Group: The starting material, which is an amino acid, undergoes protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Hydroxylation: The protected amino acid is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents such as osmium tetroxide (OsO4) or other hydroxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Regeneration of the hydroxyl group
Deprotection: Free amine
Scientific Research Applications
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the Boc protecting group allows for selective reactions at the amine site, facilitating the study of its interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid
- N-Boc-(2S,3S)-(-)-2-amino-3-methyl-1-pentanol
Uniqueness
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo selective reactions makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.